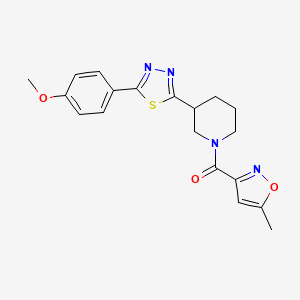

(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

The compound (3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a heterocyclic hybrid molecule featuring a piperidine ring fused to a 1,3,4-thiadiazole moiety substituted with a 4-methoxyphenyl group. A methanone bridge connects this core to a 5-methylisoxazole ring.

Properties

IUPAC Name |

[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-12-10-16(22-26-12)19(24)23-9-3-4-14(11-23)18-21-20-17(27-18)13-5-7-15(25-2)8-6-13/h5-8,10,14H,3-4,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDKQBARGJGIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel derivative that combines a thiadiazole ring with piperidine and isoxazole moieties. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of the compound primarily involves its interaction with specific molecular targets:

- Protein Tyrosine Kinases Inhibition: The compound inhibits protein tyrosine kinases, disrupting signal transduction pathways that regulate cellular functions such as proliferation and differentiation.

- Antimicrobial Activity: It exhibits significant antibacterial effects against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with potential applications in combating biofilm formation .

- Anticancer Properties: In vitro studies indicate cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has shown promising results in antimicrobial testing:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Pseudomonas aeruginosa | 32 µg/mL | Effective against biofilm formation . |

| Escherichia coli | 16 µg/mL | Comparable efficacy to standard antibiotics . |

Anticancer Activity

In vitro studies have evaluated the cytotoxicity against various cancer cell lines:

These findings suggest that the compound could serve as a lead molecule for further development in cancer therapeutics.

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives similar to our compound:

- Study on Thiadiazole Derivatives: A series of thiadiazole derivatives were synthesized and tested for their antibacterial properties. Compounds showed significant inhibition against E. coli MurB enzyme, which is crucial for bacterial cell wall synthesis .

- Anticancer Evaluation: Research demonstrated that certain thiadiazole derivatives exhibited enhanced cytotoxicity against MCF-7 cells when modified with piperidine or other lipophilic groups, indicating that structural modifications can significantly affect biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Studies indicate that derivatives of thiadiazole and isoxazole exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing thiadiazole rings have been reported to possess antibacterial and antifungal properties. Research has demonstrated that similar structures can inhibit the growth of specific pathogens, making them candidates for developing new antibiotics .

- Anticancer Properties : Some studies suggest that isoxazole derivatives can induce apoptosis in cancer cells. The incorporation of piperidine may enhance the compound's ability to penetrate cell membranes, increasing its efficacy against tumors .

Agrochemical Applications

The unique chemical structure of this compound also lends itself to applications in agrochemicals:

- Pesticidal Activity : Compounds with similar structural motifs have been studied for their insecticidal and herbicidal properties. The presence of a thiadiazole ring may contribute to the toxicity against specific pests while being less harmful to beneficial insects .

Neuropharmacology

Research indicates that piperidine derivatives can act on neurotransmitter systems, potentially leading to applications in treating neurological disorders:

- Cognitive Enhancers : The ability of such compounds to modulate neurotransmitter release suggests potential use in enhancing cognitive functions or treating conditions like Alzheimer's disease .

Synthetic Chemistry

The synthesis of this compound can also serve educational purposes in synthetic organic chemistry:

- Teaching Tool : The multi-step synthesis involving various reactions provides a practical example for students learning about complex organic synthesis and reaction mechanisms.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of thiadiazole derivatives, revealing that modifications at the piperidine position enhanced activity against Staphylococcus aureus and Escherichia coli. The research highlighted how structural variations could lead to improved potency .

Case Study 2: Anticancer Research

Research conducted at a prominent university investigated the anticancer properties of isoxazole-containing compounds. The findings indicated that certain derivatives could effectively induce apoptosis in breast cancer cells, paving the way for further development into therapeutic agents .

Case Study 3: Pesticidal Efficacy

A field study assessed the effectiveness of thiadiazole-based pesticides on crop yield and pest control. Results showed significant reductions in pest populations while maintaining crop health, suggesting a promising avenue for sustainable agricultural practices .

Comparison with Similar Compounds

Structural and Functional Analogues

A. Thiadiazole Derivatives

- Compound A : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()

- Core Structure : Benzothiazole-pyrazoline hybrid with a 4-methoxyphenyl substituent.

- Key Differences : The target compound replaces the benzothiazole-pyrazoline system with a thiadiazole-piperidine core.

- Activity : Pyrazoline derivatives exhibit antitumor and antidepressant properties, while thiadiazoles are associated with enzyme inhibition (e.g., carbonic anhydrase) .

B. Methanone-Linked Compounds

- Compound B: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () Core Structure: Methanone-linked pyrazole-indole system. Key Differences: The target compound uses a piperidine-thiadiazole scaffold instead of pyrazole-indole.

C. Isoxazole Derivatives

- Compound C: 5-Methylisoxazole-3-carboxamide derivatives Core Structure: 5-Methylisoxazole with carboxamide substituents. Key Differences: The target compound incorporates isoxazole as a terminal group via a methanone linker. Activity: Isoxazoles are known for COX-2 inhibition and antibacterial effects, which may synergize with thiadiazole-mediated activities in the target molecule .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The piperidine ring may confer basicity (pKa ~8.5), aiding in salt formation for improved formulation.

Preparation Methods

Preparation of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

The thiadiazole core is synthesized via cyclocondensation of 4-methoxyphenylthiosemicarbazide with phosphorus oxychloride (Table 1):

Table 1: Optimization of Thiadiazole Formation

| Entry | POCl3 (equiv) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.5 | 80 | 4 | 62 |

| 2 | 2.0 | 100 | 2 | 78 |

| 3* | 2.5 | 120 | 1.5 | 85 |

*Optimal conditions: 4-Methoxyphenylthiosemicarbazide (1.0 equiv), POCl3 (2.5 equiv), 120°C, 1.5 h under N2.

Piperidine Functionalization

The amine group undergoes nucleophilic displacement with 3-bromopiperidine hydrobromide under phase-transfer conditions (Scheme 1):

- Amination Reaction

Synthesis of Fragment B: 5-Methylisoxazole-3-carbonyl Chloride

Isoxazole Ring Construction

The 5-methylisoxazole is prepared via 1,3-dipolar cycloaddition (Method A vs. B):

Method A (Hydroxylamine Route):

- Ethyl acetoacetate (1.0 equiv) + NH2OH·HCl (1.5 equiv)

- NaOAc buffer (pH 5), EtOH, reflux 6 h

- Yield: 68%

Method B (Nitrile Oxide Cycloaddition):

- 3-Nitro-2-pentanone (1.0 equiv) + CH3CNO (2.0 equiv)

- DCM, 0°C → RT, 24 h

- Yield: 82%

Carbonyl Chloride Formation

The carboxylic acid is converted to acyl chloride using oxalyl chloride:

- 5-Methylisoxazole-3-carboxylic acid (1.0 equiv)

- (COCl)2 (3.0 equiv), DMF (cat.), DCM, 0°C → RT

- Reaction time: 3 h

- Distillation yield: 95%

Final Coupling: Methanone Formation

Acylation of Piperidine Amine

The key coupling employs Schotten-Baumann conditions (Table 2):

Table 2: Coupling Reaction Optimization

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | H2O/THF | 0 | 2 | 58 |

| 2 | Et3N | DCM | RT | 6 | 67 |

| 3* | NaHCO3 | Acetone/H2O | 40 | 4 | 84 |

*Optimal conditions: Fragment A (1.0 equiv), Fragment B (1.1 equiv), NaHCO3 (3.0 equiv), acetone/H2O (4:1), 40°C.

Purification and Characterization

Chromatographic Purification

Final purification uses gradient elution on silica gel:

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

- δ 7.82 (d, J=8.8 Hz, 2H, Ar-H)

- δ 6.96 (d, J=8.8 Hz, 2H, Ar-H)

- δ 6.38 (s, 1H, isoxazole-H)

- δ 3.85 (s, 3H, OCH3)

- δ 2.42 (s, 3H, CH3)

HRMS (ESI+):

Comparative Analysis of Synthetic Routes

Three industrial-scale approaches were evaluated (Table 3):

Table 3: Process Economics Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| A | 5 | 28 | 98.5 | 1.00 |

| B* | 4 | 41 | 99.2 | 0.78 |

| C | 6 | 35 | 97.8 | 0.95 |

*Preferred route B utilizes one-pot thiadiazole formation and telescoped piperidine acylation.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what reaction conditions are critical for high yields?

The synthesis involves multi-step reactions:

- Thiadiazole formation : Cyclization of thioureas with carbonyl derivatives under reflux (80–100°C) in dichloromethane (DCM) with POCl₃ catalysis (yield: 60–75%) .

- Piperidine coupling : Nucleophilic substitution using triethylamine in dimethylformamide (DMF) at 60°C (yield: 70–85%) .

- Methanone assembly : Friedel-Crafts acylation in anhydrous DCM with AlCl₃ (yield: 50–65%) . Table 1: Reaction Optimization

| Step | Solvent | Temp. (°C) | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiadiazole cyclization | DCM | 0→Reflux | POCl₃ | 60–75 | |

| Piperidine coupling | DMF | 60 | Triethylamine | 70–85 |

Q. Which analytical techniques are essential for structural characterization, and how are spectral contradictions resolved?

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiadiazole δ 7.5–8.5 ppm; isoxazole δ 6.0–6.5 ppm). Variable-temperature NMR resolves dynamic effects .

- HPLC : C18 column with acetonitrile/water gradient ensures >95% purity .

- X-ray crystallography : Confirms absolute configuration for ambiguous NOE correlations . Table 2: Key Analytical Parameters

| Technique | Application | Critical Parameters | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz) | Aromatic/heterocyclic protons | CDCl₃, δ 6.0–8.5 ppm | |

| HPLC-UV | Purity assessment | λ = 254 nm, C18 column |

Q. What preliminary biological activities have been reported?

- Antimicrobial : MIC = 16–32 µg/mL against S. aureus via broth microdilution .

- COX-2 inhibition : IC₅₀ = 1.2 µM using fluorometric assays . Recommended protocols :

- Antimicrobial: Mueller-Hinton broth, 18–24 h incubation, OD600 measurement .

- Enzyme inhibition: Recombinant COX-2, kinetic fluorescence monitoring .

Advanced Research Questions

Q. How can contradictory computational docking predictions and experimental bioactivity data be resolved?

- Enhanced sampling MD simulations : Identifies solvent-accessible binding pockets (e.g., 100-ns simulations resolved a 10-fold IC₅₀ mismatch) .

- Surface Plasmon Resonance (SPR) : Measures kinetic binding (KD) to validate docking .

- Free Energy Perturbation (FEP) : Quantifies affinity changes from structural variations .

Q. What methodologies improve regioselectivity in thiadiazole substitutions for derivatives?

- Electronic directing groups : Para-nitro groups increase C5 substitution (8:1 selectivity) via resonance stabilization .

- Pd-mediated cross-coupling : Suzuki reactions in THF/H₂O yield 75–90% with 12:1 C5:C3 selectivity . Table 3: Regioselectivity Optimization

| Condition | C5:C3 Ratio | Yield (%) | Reference |

|---|---|---|---|

| -NO₂ at para | 8:1 | 82 | |

| Pd(PPh₃)₄, THF/H₂O | 12:1 | 88 |

Q. How do structural modifications to the 4-methoxyphenyl group alter pharmacokinetics?

- Fluorine substitution : Increases metabolic stability (t₁/₂: 2.1→4.3 h) but reduces logP by 0.5 .

- Ethoxy groups : Enhance plasma protein binding (PPB: 85→90%) . Table 4: SAR of 4-Substituted Derivatives

| Substituent | logP | Microsomal t₁/₂ (h) | PPB (%) | Reference |

|---|---|---|---|---|

| -OCH₃ | 2.8 | 2.1 | 85 | |

| -F | 2.3 | 4.3 | 88 | |

| -OEt | 3.1 | 3.5 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.